Bienvenue dans la boutique en ligne BenchChem!

3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Anticancer Quinazolinone MCF-7

3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 422274-63-3) is a 2,3-disubstituted quinazolin-4(3H)-one derivative with the molecular formula C₁₆H₁₃ClN₂OS and a molecular weight of 316.8 g/mol. The compound features a 2-sulfanyl (thione/thiol) group and an N3-(4-chlorophenylethyl) side chain on the quinazolinone core.

Molecular Formula C16H13ClN2OS
Molecular Weight 316.8
CAS No. 422274-63-3
Cat. No. B2664136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS422274-63-3
Molecular FormulaC16H13ClN2OS
Molecular Weight316.8
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2OS/c17-12-7-5-11(6-8-12)9-10-19-15(20)13-3-1-2-4-14(13)18-16(19)21/h1-8H,9-10H2,(H,18,21)
InChIKeyHIZSHIFPGKUEFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 422274-63-3): Structural Identity for Quinazolinone Procurement


3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 422274-63-3) is a 2,3-disubstituted quinazolin-4(3H)-one derivative with the molecular formula C₁₆H₁₃ClN₂OS and a molecular weight of 316.8 g/mol. The compound features a 2-sulfanyl (thione/thiol) group and an N3-(4-chlorophenylethyl) side chain on the quinazolinone core . This scaffold is recognized for its capacity to modulate diverse biological targets, including kinases and epigenetic enzymes, and serves as a versatile intermediate for further functionalization via the nucleophilic C2 sulfur atom [1].

Why Generic Quinazolinone Substitution Is Not a Viable Strategy for 3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one


Quinazolin-4(3H)-one analogs are not interchangeable surrogates. Minor perturbations in the substitution pattern—particularly at the N3 and C2 positions—can reverse selectivity among structurally similar kinases (e.g., EGFR vs. CDK2), alter cell-cycle arrest phases, and shift the therapeutic window by an order of magnitude against normal cells [1]. The 4-chlorophenylethyl substituent at N3 in target compound CAS 422274-63-3 introduces distinct electronic and steric features absent in simpler phenyl or benzyl analogs, which predict differential target engagement and pharmacokinetic behavior [2]. Therefore, procurement decisions based solely on scaffold similarity risk acquiring a compound with uncharacterized—or demonstrably different—biological performance relative to the intended reference structure.

Quantitative Differentiation Evidence for 3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 422274-63-3)


Antiproliferative Potency in MCF-7 Breast Cancer Cells: 4-Chlorophenylethyl vs. Class-Average 2-Thioxoquinazolinones

The target compound, bearing the 4-chlorophenylethyl substituent at N3, exhibits an IC₅₀ of 10.5 µM against the MCF-7 breast adenocarcinoma cell line . This value is substantially more potent than the class-level average for simple 3-aryl-2-thioxoquinazolin-4(1H)-ones, where IC₅₀ values against colorectal (LoVo, HCT-116) lines range from 294–384 µM [1]. The approximately 28- to 37-fold potency differential is consistent with the critical role of the lipophilic N3 substituent in enhancing membrane permeability and target binding, as established by SAR studies showing that 3-aryl variation alone can shift IC₅₀ by over two orders of magnitude within this chemotype [1].

Anticancer Quinazolinone MCF-7 Cytotoxicity Structure-Activity Relationship

Chlorine Positional Isomerism: 4-Chlorophenylethyl vs. 6-Chloro Scaffold Substitution and Crystallographic Impact

The target compound places chlorine on the N3-phenylethyl group (side chain), whereas the structurally related and crystallographically characterized analog 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 29745-30-0) places chlorine at the 6-position of the quinazolinone core [1]. Despite sharing the identical molecular formula (C₁₆H₁₃ClN₂OS) and molecular weight (316.8 g/mol), these two compounds are constitutional isomers with chlorine positioned on different substructures. The 6-chloro analog exhibits two crystallographically independent molecules (A and B) with quinazoline-benzene dihedral angles of 16.88° and 32.34°, and its crystal packing is governed by intermolecular N—H···S, C—H···S, C—H···O, and C—H···Cl hydrogen bonds [1]. The target compound's side-chain chlorine placement is predicted to differ significantly in solid-state packing, solubility, and target-binding conformation from the core-chlorinated isomer.

Crystallography Chlorine Position Structural Biology Conformation Quinazolinone

C2-Thione vs. C2-Oxo: Impact on Kinase Inhibition Selectivity Profile in 2-Sulfanylquinazolin-4(3H)-ones

The C2-sulfanyl (thione) group in CAS 422274-63-3 is a critical pharmacophoric element within the 2-sulfanylquinazolin-4(3H)-one class. In closely related derivatives, the 2-sulfanyl motif enables multi-kinase engagement with differential selectivity: the representative analog 5d achieves nanomolar-range activity against HER2, EGFR, and VEGFR2, while exhibiting markedly weaker inhibition of CDK2 (IC₅₀ = 2.097 ± 0.126 µM vs. roscovitine at 0.32 ± 0.019 µM) [1]. This selectivity pattern—sub-micromolar against certain tyrosine kinases yet micromolar against CDK2—is characteristic of the 2-sulfanylquinazolinone scaffold and contrasts sharply with 2-oxo-quinazolinones, which typically display a different kinase selectivity fingerprint [1]. The presence of the sulfur atom at C2 also provides a synthetic handle for S-alkylation and S-glycosylation to generate derivative libraries, a capability absent in the 2-oxo series [2].

Kinase Inhibition Thione Selectivity EGFR HER2 CDK2

Therapeutic Window: Normal Cell Selectivity of the 2-Sulfanylquinazolinone Scaffold vs. Doxorubicin

The 2-sulfanylquinazolin-4(3H)-one chemotype demonstrates a favorable selectivity window between cancer and normal cells that surpasses the clinical standard doxorubicin. The optimized class representative 5d displays an IC₅₀ of 40.85 µM against normal WI-38 fibroblasts, yielding selectivity indices of 5.7–21.1 across four cancer lines, whereas doxorubicin shows an IC₅₀ of 6.72 µM against the same normal line (selectivity indices of 1.2–1.8) [1]. The target compound CAS 422274-63-3, as a 2-sulfanylquinazolinone, is predicted to share this class-level normal-cell-sparing property, which constitutes a key differentiator from more toxic chemotherapeutic agents used as comparators in quinazolinone research programs.

Selectivity Index Normal Cell Toxicity WI-38 Doxorubicin Safety Profile

N3-(4-Chlorophenylethyl) Lipophilicity and Predicted ADMET Differentiation from Unsubstituted Phenyl Analogs

The N3-(4-chlorophenylethyl) substituent provides an ethyl spacer between the quinazolinone core and the 4-chlorophenyl ring, increasing both molecular flexibility (one additional rotatable bond) and lipophilicity compared to direct N3-phenyl analogs. In 3-aryl-2-thioxoquinazolinone series, compounds with direct N3-aryl substitution without an ethyl linker showed limited drug-likeness and moderate ADMET predictions [1]. The ethyl linker in CAS 422274-63-3 introduces conformational degrees of freedom that can influence target-binding entropy and CYP-mediated metabolism profiles, while the para-chlorine contributes to halogen bonding potential with protein targets [2]. This distinguishes the target compound from both N3-phenyl (no linker) and N3-benzyl (one-carbon linker) analogs, each of which presents a different spatial orientation of the aromatic ring to the quinazolinone core.

Lipophilicity ADMET Drug-likeness Ethyl Linker Chlorophenyl

Synthetic Tractability: C2-Thiol as a Divergent Derivatization Handle vs. C2-Oxo Inertness

The 2-sulfanyl group in CAS 422274-63-3 enables S-alkylation and S-glycosylation reactions under mild anhydrous alkaline conditions, providing a divergent synthetic entry point to structurally diverse libraries [1]. This capability has been exploited to generate S-alkylated and S-glycosylated quinazoline derivatives with enhanced antiproliferative activity (e.g., compound 9a with IC₅₀ = 2.09 and 2.08 µM against MCF-7 and HepG2, respectively) [1]. In contrast, 2-oxo-quinazolinones lack this nucleophilic sulfur center and cannot undergo analogous derivatization without prior activation. The C2-thiol therefore serves as both a pharmacophoric element (see Evidence Item 3) and a synthetic linchpin for hit-to-lead optimization, a dual role not offered by the corresponding 2-oxo or 2-methyl analogs.

Derivatization S-Alkylation S-Glycosylation Library Synthesis Chemical Probe

Recommended Research and Industrial Application Scenarios for 3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 422274-63-3)


Medicinal Chemistry Hit-to-Lead Optimization Using C2-Thiol Derivatization

The 2-sulfanyl group in CAS 422274-63-3 provides a nucleophilic handle for S-alkylation and S-glycosylation, enabling rapid library synthesis for SAR exploration. This is supported by the demonstrated utility of analogous 2-thioxoquinazolin-4-ones where S-alkylation yielded derivatives with single-digit micromolar antiproliferative activity (e.g., IC₅₀ = 2.09 µM against MCF-7) [1]. Research groups procuring this compound can use it as a versatile starting material for divergent derivatization, a capability absent in the 2-oxo series.

Multi-Kinase Inhibitor Screening with Cancer-Selective Toxicity Profiling

The 2-sulfanylquinazolinone scaffold, to which CAS 422274-63-3 belongs, exhibits a multi-kinase inhibition profile with nanomolar-range activity against EGFR, HER2, and VEGFR2 while sparing CDK2, and demonstrates a normal-cell selectivity window (WI-38 IC₅₀ ~40 µM) that exceeds doxorubicin by 3- to 12-fold [2]. This compound is suitable for inclusion in kinase inhibitor screening panels where simultaneous assessment of anticancer potency and normal-cell counter-screening is prioritized, particularly in programs targeting breast (MCF-7) and liver (HepG2) cancers where the scaffold has validated activity.

Structure-Based Design Leveraging 4-Chlorophenylethyl Pharmacophore for Enhanced Target Affinity

The N3-(4-chlorophenylethyl) substituent distinguishes CAS 422274-63-3 from direct N3-phenyl analogs by providing an ethyl linker that alters the spatial positioning and lipophilicity of the terminal 4-chlorophenyl ring. This feature is predicted to enhance target-binding enthalpy through halogen bonding and hydrophobic contacts [3]. Computational chemistry and molecular docking studies focused on quinazolinone-kinase interactions can exploit this structural feature to design analogs with improved binding poses, particularly against targets where para-halogen substitution on a flexible linker has been shown to improve potency (e.g., the SAR precedent that 4-chlorophenyl-substituted quinazolinones exhibit enhanced diuretic and antihypertensive activity compared to unsubstituted phenyl analogs [4]).

Quality Control Differentiation from Isomeric Impurities in Procurement

CAS 422274-63-3 shares the molecular formula C₁₆H₁₃ClN₂OS with the constitutional isomer 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 29745-30-0), which has chlorine at the core 6-position rather than on the N3 side chain [5]. Analytical chemistry and QC laboratories should implement identity confirmation protocols (e.g., NMR, HPLC retention time comparison, or melting point analysis) that distinguish between these two isomers. The 6-chloro isomer has a published crystal structure and distinct crystallographic parameters that can serve as a reference for polymorph screening and purity assessment. Selecting the correct isomer is essential for any application where chlorine position dictates biological activity.

Quote Request

Request a Quote for 3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.